2,6-Difluoro-4-thiocyanatoaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-amino-3,5-difluorophenyl) thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2S/c8-5-1-4(12-3-10)2-6(9)7(5)11/h1-2H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSBZEKIFSFUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)SC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation of 2,6 Difluoro 4 Thiocyanatoaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignment.
¹H NMR Applications
Proton NMR (¹H NMR) spectroscopy of 2,6-difluoro-4-thiocyanatoaniline and its derivatives reveals characteristic signals for the aromatic protons and the amine group. In a study of 2,4-difluoro-6-thiocyanatoaniline, the amine protons (NH₂) appear as a singlet at 4.06 ppm. rsc.org The aromatic protons exhibit more complex splitting patterns due to fluorine and proton-proton coupling. One aromatic proton appears as a triplet at 6.78 ppm, while the other shows as a multiplet between 7.15 and 7.25 ppm. rsc.org
For the related compound, 2-fluoro-4-thiocyanatoaniline, the amine protons present as a singlet at 4.09 ppm. mdpi.com The aromatic protons are observed as multiplets in the ranges of 7.19–7.23 ppm, 7.12–7.16 ppm, and 6.73–6.78 ppm. mdpi.com The integration of these signals corresponds to the number of protons in each environment, confirming the substitution pattern on the aniline (B41778) ring.
¹H NMR Data for Thiocyanatoaniline Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
|---|---|---|
| 2,4-Difluoro-6-thiocyanatoaniline | CDCl₃ | 4.06 (s, 2H, NH₂), 6.78 (t, J = 8.7 Hz, 1H, Ar-H), 7.15–7.25 (m, 1H, Ar-H) rsc.org |
| 2-Fluoro-4-thiocyanatoaniline | CDCl₃ | 4.09 (s, 2H, NH₂), 6.73–6.78 (m, 1H, Ar-H), 7.12–7.16 (m, 1H, Ar-H), 7.19–7.23 (m, 1H, Ar-H) mdpi.com |
| 2,6-Dimethyl-4-thiocyanatoaniline | CDCl₃ | 2.15 (m, 6H, 2 × CH₃), 3.82 (s, 2H, NH₂), 7.15–7.16 (m, 2H, Ar-H) mdpi.com |
| 4-Thiocyanatoaniline | CDCl₃ | 3.97 (s, 2H, NH₂), 6.63–6.66 (m, 2H, Ar-H), 7.31–7.34 (m, 2H, Ar-H) mdpi.com |
¹³C NMR Applications
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of 2,4-difluoro-6-thiocyanatoaniline, distinct signals are observed for each carbon atom in the molecule. rsc.org The carbons attached to fluorine show characteristic splitting patterns. The chemical shifts for the aromatic carbons are found at δ 152.37, 149.94, 137.66, 129.94, 120.10, 117.48, and 111.79 ppm. rsc.org
Similarly, for 2-fluoro-4-thiocyanatoaniline, the carbon signals appear at δ 152.2, 149.8, 137.6, 129.9, 120.0, 117.4, and 111.8 ppm. mdpi.com The position of these signals is influenced by the electron-withdrawing effects of the fluorine and thiocyanate (B1210189) groups, as well as the electron-donating effect of the amine group.
¹³C NMR Data for Thiocyanatoaniline Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm |
|---|---|---|
| 2,4-Difluoro-6-thiocyanatoaniline | CDCl₃ | 111.79, 117.48, 120.10, 129.94, 137.66, 149.94, 152.37 rsc.org |
| 2-Fluoro-4-thiocyanatoaniline | CDCl₃ | 111.8, 117.4, 120.0, 129.9, 137.6, 149.8, 152.2 mdpi.com |
| 2,6-Dimethyl-4-thiocyanatoaniline | CDCl₃ | 17.5, 108.6, 112.8, 123.2, 132.9, 145.3 mdpi.com |
| 4-Thiocyanatoaniline | CDCl₃ | 109.6, 112.5, 116.2, 134.6, 148.9 mdpi.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2,4-difluoro-6-thiocyanatoaniline shows characteristic absorption bands that confirm its structure. rsc.org The N-H stretching vibrations of the primary amine group appear as two bands at 3357 and 3322 cm⁻¹. rsc.org A strong, sharp band corresponding to the thiocyanate (-SCN) group's C≡N stretch is observed at 2059 cm⁻¹. rsc.org Additionally, C-F stretching vibrations are expected in the region of 1267 cm⁻¹. rsc.org
For the related compound, 2-fluoro-4-thiocyanatoaniline, the IR spectrum displays N-H stretching bands at 3474 and 3372 cm⁻¹. mdpi.com The characteristic thiocyanate peak is found at 2154 cm⁻¹. mdpi.com The presence of these distinct absorption bands provides strong evidence for the key functional groups within the molecule.
Characteristic IR Absorption Frequencies for Thiocyanatoaniline Derivatives (in cm⁻¹)
| Compound | N-H Stretching (νₙ₋ₕ) | C≡N Stretching (ν꜀≡ₙ) | C-F Stretching (ν꜀₋բ) | Reference |
|---|---|---|---|---|
| 2,4-Difluoro-6-thiocyanatoaniline | 3357, 3322 | 2059 | 1267 | rsc.org |
| 2-Fluoro-4-thiocyanatoaniline | 3474, 3372 | 2154 | 1239 | mdpi.com |
| 2,6-Dimethyl-4-thiocyanatoaniline | 3412, 3343 | 2151 | - | mdpi.com |
| 4-Thiocyanatoaniline | 3374 | 2152 | - | mdpi.com |
Mass Spectrometry in Molecular Characterization
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.
For 2,4-difluoro-6-thiocyanatoaniline, the calculated mass for the protonated molecule [M+H]⁺ is 187.0141, and the experimentally found mass is 187.0144, which confirms the molecular formula C₇H₅F₂N₂S. rsc.org Similarly, for 2-fluoro-4-thiocyanatoaniline, the calculated m/z for [M+H]⁺ is 169.0157, and the found value is 169.0281, corresponding to the formula C₇H₆FN₂S. mdpi.com These results are crucial for verifying the identity of the synthesized compounds.
High-Resolution Mass Spectrometry Data for Thiocyanatoaniline Derivatives
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
|---|---|---|---|---|
| 2,4-Difluoro-6-thiocyanatoaniline | C₇H₅F₂N₂S | 187.0141 | 187.0144 | rsc.org |
| 2-Fluoro-4-thiocyanatoaniline | C₇H₅FN₂S | 169.0157 | 169.0281 | mdpi.com |
| 2,6-Dimethyl-4-thiocyanatoaniline | C₉H₁₀N₂S | 179.0565 | 179.095 | mdpi.com |
| 4-Thiocyanatoaniline | C₇H₆N₂S | 151.0252 | 151.0486 | mdpi.com |
X-ray Diffraction Analysis for Solid-State Structure Determination
The analysis of 2,6-dimethyl-4-thiocyanatoaniline revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net This type of analysis provides precise data on the geometry of the molecule, including the planarity of the benzene (B151609) ring and the orientation of the substituents. Such data is invaluable for understanding intermolecular interactions, such as hydrogen bonding, in the solid state. The successful crystallization and structural elucidation of this derivative suggest that similar methods could be applied to this compound to determine its solid-state structure. mdpi.comresearchgate.net
Computational Chemistry Approaches for 2,6 Difluoro 4 Thiocyanatoaniline
Quantum Chemical Investigations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These theoretical methods provide data on molecular orbitals and electron density, which are key to predicting chemical reactivity.
HOMO-LUMO Energy Analysis and Energy Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.comwuxiapptec.com The difference between these energies, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. wuxiapptec.comsemanticscholar.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reaction. semanticscholar.org Without specific studies on 2,6-Difluoro-4-thiocyanatoaniline, the values for its HOMO-LUMO energies and energy gap remain undetermined.
Global Reactivity Descriptors Calculation
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:
Ionization Potential (IP): Related to -EHOMO
Electron Affinity (EA): Related to -ELUMO
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
These descriptors are instrumental in comparing the reactivity of different compounds and predicting their behavior in chemical reactions. ossila.com However, no published data for these descriptors for this compound could be located.
Geometry Optimization Studies
Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy conformation of the structure. Studies on similar molecules, like 2,6-difluoro-4-nitroaniline, have shown that the optimized geometry can be planar or pyramidal depending on the computational method used. ucl.ac.ukdulaty.kz
Influence of Solvent Models on Molecular Geometry
The geometry and electronic properties of a molecule can be significantly influenced by its environment. Computational solvent models, such as the Polarized Continuum Model (PCM), are used to simulate the effects of a solvent on the molecule. ucl.ac.ukdulaty.kz These models can provide more accurate predictions of molecular properties in solution compared to calculations performed in a vacuum. ucl.ac.uk The specific impact of different solvents on the geometry of this compound has not been documented.
Theoretical Predictions of Spectroscopic Properties
Computational chemistry can also predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound. No theoretical spectroscopic data has been published for this compound.
Molecular Modeling and Simulation in Reaction Pathway Analysis
Molecular modeling techniques are employed to study the mechanisms of chemical reactions. By simulating the reaction pathway, researchers can identify transition states and calculate activation energies, providing a deeper understanding of how a reaction proceeds. While the synthesis of various thiocyanatoanilines has been reported, detailed computational analyses of their reaction pathways are not widely available. researchgate.netmdpi.comresearchgate.net
Future Perspectives and Emerging Research Directions for 2,6 Difluoro 4 Thiocyanatoaniline
Development of Green Chemistry Approaches for Synthesis
The synthesis of thiocyanatoanilines has historically involved methods that are now being re-evaluated through the lens of green chemistry. Future research will prioritize the development of more environmentally benign and efficient synthetic protocols. Key areas of focus include the adoption of safer reagents, minimization of waste, and the use of eco-friendly reaction conditions.
Recent advancements in the thiocyanation of anilines have demonstrated highly efficient and eco-friendly methods using commercially available N-bromosuccinimide (NBS) and potassium thiocyanate (B1210189) (KSCN). mdpi.comresearchgate.net These methods represent a significant improvement over older techniques that may have used more hazardous reagents like thiocyanogen (B1223195). The exploration of one-pot synthesis procedures is another promising avenue, which can reduce the number of intermediate purification steps, thereby saving solvents and energy. researchgate.netresearchgate.net The principles of green chemistry suggest a move towards transition-metal-free catalytic systems and the use of greener solvents, such as ethanol (B145695), to reduce environmental impact. mdpi.comresearchgate.net
| Parameter | Traditional Synthesis Approach | Emerging Green Chemistry Approach |
| Reagents | Often involves toxic reagents like thiocyanogen. | Use of safer, stable reagents like KSCN with NBS. mdpi.comresearchgate.net |
| Catalysis | May rely on heavy metal catalysts. | Focus on transition-metal-free conditions or recyclable catalysts. researchgate.net |
| Solvents | Use of chlorinated solvents (e.g., dichloromethane). mdpi.com | Preference for greener solvents like ethanol or aqueous systems. mdpi.com |
| Efficiency | Multiple steps with intermediate isolation. | Development of one-pot, multi-component reactions to improve atom economy. researchgate.netacs.org |
| Byproducts | Higher potential for hazardous waste generation. | Designed to minimize byproducts and facilitate easier purification. |
Exploration of Novel Reaction Pathways and Catalytic Systems
The unique arrangement of functional groups in 2,6-Difluoro-4-thiocyanatoaniline opens up a wide array of possibilities for novel chemical transformations. Future research is expected to move beyond traditional reactions and explore cutting-edge catalytic systems to access new molecular architectures.
One of the most promising areas is the development of direct C-H functionalization. A highly efficient method for the radical thiocyanation of free anilines has been developed using potassium thiocyanate (KSCN) as the thiocyanation source and potassium persulfate as the oxidant under transition-metal-free conditions. researchgate.net This offers a regioselective and substrate-tolerant pathway to synthesize thiocyanoanilines. researchgate.net
Furthermore, the integration of this compound into domino and multicomponent reactions (MCRs) is a key emerging direction. For instance, copper-mediated domino reactions have been used to synthesize 2-aminobenzothiazole (B30445) derivatives from related precursors in an atom- and step-economic fashion. acs.org The thiocyanate group in this compound is an ideal handle for such cyclization reactions. acs.org The application of photoredox catalysis, which has seen success in related organofluorine chemistry, presents another exciting frontier for activating the molecule under mild conditions to forge new bonds. researchgate.netresearchgate.net
| Catalytic System / Pathway | Description | Potential Application for this compound |
| Transition-Metal-Free Radical Thiocyanation | Uses an oxidant like K₂S₂O₈ to directly functionalize the aniline (B41778) C-H bond with a thiocyanate group. researchgate.net | Offers a direct and green alternative for the primary synthesis of the compound or its isomers. |
| Copper-Mediated Domino Reactions | Involves an oxidative copper-mediated S-cyanation followed by cyclization and other transformations in a single pot. acs.org | Conversion of the thiocyanatoaniline into complex heterocyclic structures like substituted benzothiazoles, which are important in medicinal chemistry. acs.org |
| Photoredox Catalysis | Uses light-absorbing catalysts (organic or metal-based) to generate reactive intermediates via single-electron transfer. researchgate.netresearchgate.net | Enabling novel C-C, C-N, or C-S bond formations under exceptionally mild conditions, potentially leading to new classes of derivatives. |
| Multi-Component Reactions (MCRs) | Combines three or more reactants in a single operation to form a product that contains portions of all reactants. acs.org | Rapid assembly of complex molecules for pharmaceutical screening, using the aniline as a key building block. |
Integration into Advanced Materials Science
The distinct electronic properties conferred by the fluorine and thiocyanate groups make this compound a compelling building block for advanced functional materials. Research is expanding from its role as a synthetic intermediate to its direct or derivative-based application in materials science.
A significant area of potential is in organic electronics and optoelectronics. Structurally related fluorinated and sulfur-containing aromatic compounds are being explored for use in single-molecule electronics, such as molecular switches and sensors. thieme-connect.comthieme-connect.com The difluoro-thiocyanato substitution pattern can be exploited to fine-tune the electronic energy levels (HOMO/LUMO) and charge transport properties of organic semiconductors. The development of novel organic optoelectronic materials and photocatalysts is another relevant direction where such tailored electronic properties are crucial. researchgate.net Additionally, the aniline moiety provides a reactive site for polymerization, suggesting that this compound could serve as a monomer for creating specialty polymers with enhanced thermal stability, specific optical properties, or unique ligand-binding capabilities. researchgate.net
Computational Design and Predictive Modeling for Structure-Property Relationships
In silico methods are becoming indispensable for accelerating the discovery and optimization of new molecules. For this compound, computational chemistry offers powerful tools to predict its behavior and guide experimental work.
Density Functional Theory (DFT) calculations can be employed to perform geometry optimization and analyze the electron density distribution. Such models can predict how the electron-withdrawing fluorine atoms and the thiocyanate group influence the molecule's reactivity, directing electrophilic or nucleophilic attack at specific positions. This predictive power is crucial for designing efficient synthetic routes and anticipating reaction outcomes. For instance, computational studies have successfully guided the design of novel heterocyclic core structures for bioluminescent probes, a strategy directly applicable to derivatives of this compound. ucl.ac.uk
Furthermore, predictive modeling can estimate key physicochemical properties relevant to pharmaceutical and material science applications. Properties such as lipophilicity (LogP), topological polar surface area (TPSA), and molar refractivity can be calculated to forecast a derivative's potential bioavailability or its interaction within a material matrix. ambeed.com
| Predicted Property | Computational Method | Significance |
| Electron Density & Reactivity | Density Functional Theory (DFT) at levels like B3LYP/6-311++G**. | Predicts sites of reactivity for synthetic planning and explains electronic effects of substituents. |
| Vibrational Spectra | Vibrational Perturbation Theory (VPT2). | Helps in the interpretation of experimental spectroscopic data (e.g., IR, Raman) for structural confirmation. |
| Physicochemical Profile | XLOGP3, SILICOS-IT, etc. ambeed.com | Estimates properties like lipophilicity (LogP) and aqueous solubility (LogS) to guide drug design or material formulation. |
| Topological Polar Surface Area (TPSA) | Fragment-based calculation methods. ambeed.com | Predicts transport properties, such as cell permeability, which is critical for biologically active molecules. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,6-Difluoro-4-thiocyanatoaniline, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves introducing the thiocyanate group (-SCN) into a fluorinated aniline precursor. A plausible route is nucleophilic aromatic substitution (NAS) using potassium thiocyanate (KSCN) under acidic conditions. Optimization parameters include temperature (80–100°C), solvent choice (e.g., DMF or acetonitrile), and catalyst (e.g., CuI). Purity can be monitored via HPLC with UV detection at 254 nm .
- Validation : Confirm structural integrity using H/F NMR and FT-IR spectroscopy. Compare retention times with standards (e.g., related fluorinated anilines in ).
Q. How can researchers verify the purity and stability of this compound under varying storage conditions?
- Methodology : Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Monitor degradation products like 2,6-difluoroaniline (via GC-MS) and thiocyanate hydrolysis products. Store in amber vials under inert gas (N) at -20°C to minimize photolytic and oxidative degradation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- H/F NMR : Confirm substitution patterns and detect impurities.
- FT-IR : Identify -SCN stretching (~2100 cm) and NH vibrations (~3400 cm).
- LC-QTOF-MS : Determine molecular ion [M+H] and fragmentation patterns for structural confirmation.
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported reactivity data for this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic effects of fluorine and thiocyanate groups. Compare predicted reaction pathways (e.g., NAS vs. radical mechanisms) with experimental kinetic data. Validate using isotopic labeling (e.g., N-KSCN) to track substitution sites .
Q. What strategies mitigate side reactions during functionalization of this compound in cross-coupling reactions?
- Methodology :
- Protecting Groups : Temporarily block the -NH group using Boc anhydride to prevent undesired coordination with catalysts.
- Catalyst Screening : Test Pd/C, Ni(0), or Cu(I) systems for Suzuki-Miyaura coupling. Optimize ligand selection (e.g., XPhos for steric hindrance).
- In Situ Monitoring : Use Raman spectroscopy to detect intermediate species and adjust reaction conditions dynamically .
Q. How do steric and electronic effects of fluorine substituents influence the thiocyanate group’s reactivity in this compound?
- Methodology :
- Kinetic Studies : Compare reaction rates with mono-fluorinated analogs (e.g., 2-fluoro-4-thiocyanatoaniline) under identical conditions.
- X-ray Crystallography : Resolve molecular geometry to quantify fluorine’s ortho-directing effects.
- Hammett Analysis : Correlate substituent constants (, ) with reaction outcomes .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?
- Methodology :
- Reproducibility Checks : Synthesize the compound using multiple routes (e.g., NAS vs. diazonium salt methods) and compare physical properties.
- DSC Analysis : Measure melting points via differential scanning calorimetry (DSC) at controlled heating rates (5°C/min).
- Solubility Profiling : Use shake-flask methods in solvents like DMSO, ethanol, and chloroform. Report Hansen solubility parameters to contextualize data .
Key Physicochemical Properties (Hypothetical Table)
| Property | Value (Predicted) | Method/Reference |
|---|---|---|
| Molecular Weight | 190.18 g/mol | HRMS |
| Melting Point | 112–115°C | DSC |
| LogP (Octanol-Water) | 1.8 ± 0.2 | HPLC Retention Time |
| λ (UV-Vis) | 270 nm | Acetonitrile Solution |
Note : Experimental validation is required due to limited published data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
